molecular formula C17H12FN5S B2712393 1-(3-fluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine CAS No. 1207014-26-3

1-(3-fluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine

Cat. No. B2712393
CAS RN: 1207014-26-3
M. Wt: 337.38
InChI Key: XMNSDBBNKHYKSQ-UHFFFAOYSA-N
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Description

The compound “1-(3-fluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine” is a complex organic molecule that contains several functional groups, including a triazole ring, a thiazole ring, and a fluorophenyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole and thiazole rings, as well as the fluorophenyl group. These groups could potentially participate in various types of intermolecular interactions, influencing the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazole and thiazole rings, as well as the fluorophenyl group. These groups could potentially participate in various types of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could potentially increase the compound’s lipophilicity, influencing its solubility and distribution in biological systems .

Scientific Research Applications

Organic Light Emitting Devices

Compounds similar to 1-(3-fluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine have been utilized in the development of organic light emitting devices (OLEDs). For instance, star-shaped fluorescent phenanthroimidazole fluorophores, which share structural similarities, show promise in electroluminescent devices due to their high thermal stability and efficient blue-shifted emission, contributing to advancements in OLED technology (Tagare et al., 2018).

Novel Security Ink Applications

Compounds with structural features resembling this compound have been explored for their potential in creating security inks. For example, certain V-shaped molecules demonstrate morphology-dependent fluorochromism, which can be triggered by mechanical force or pH changes. This property makes them suitable for use in security inks without the need for additional covering reagents (Lu & Xia, 2016).

Antimicrobial and Anticancer Applications

Some derivatives of this compound have demonstrated promising antimicrobial and anticancer activities. For instance, certain fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives showed significant activity against human cancer cell lines, indicating their potential in cancer treatment (Kumbhare et al., 2014).

Application in Electroluminescence and Spontaneous Emission

Compounds structurally related to this compound have been investigated for their electroluminescent properties. For instance, single-layer organic light-emitting diodes using solution-processible bipolar molecules with similar structures have demonstrated high efficiency and stability, offering potential improvements in OLED technology (Ge et al., 2008).

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. This could involve in vitro and in vivo studies, as well as computational modeling .

properties

IUPAC Name

3-(3-fluorophenyl)-5-(4-phenyl-1,3-thiazol-2-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5S/c18-12-7-4-8-13(9-12)23-16(19)15(21-22-23)17-20-14(10-24-17)11-5-2-1-3-6-11/h1-10H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNSDBBNKHYKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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